molecular formula C7H12O2 B1630319 3,5-Heptanedione CAS No. 7424-54-6

3,5-Heptanedione

Cat. No.: B1630319
CAS No.: 7424-54-6
M. Wt: 128.17 g/mol
InChI Key: DGCTVLNZTFDPDJ-UHFFFAOYSA-N
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Description

3,5-Heptanedione (CAS 7424-54-6) is a β-diketone with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol. It is characterized by two ketone groups at the 3rd and 5th positions of a heptane backbone . A structurally related derivative, 2,2,6,6-tetramethyl-3,5-heptanedione (CAS 1118-71-4, dipivaloylmethane), is more widely studied due to its steric and electronic properties. This derivative (C₁₁H₂₀O₂, MW 184.28 g/mol) features four methyl groups at the 2nd and 6th positions, enhancing its stability and enol tautomer content .

Key applications of 2,2,6,6-tetramethyl-3,5-heptanedione include:

  • Synthesis of metal chelates (e.g., cerium, vanadium) for catalysis and antidiabetic research .
  • Gas chromatography (GC) derivatization to improve electron capture detector (ECD) sensitivity .
  • Precursor in atomic layer deposition (ALD) for thin-film fabrication .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Heptanedione can be synthesized through the reaction of methylethylketone and ethyl propionate in the presence of an alkali metal alkoxide catalyst. This method avoids the use of solvents, reducing environmental impact and production costs. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves continuous monitoring and optimization to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3,5-Heptanedione undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used to oxidize this compound to produce carboxylic acids.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce this compound to form alcohols.

  • Substitution: Nucleophilic substitution reactions can occur with various nucleophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: Produces heptanoic acid and other carboxylic acids.

  • Reduction: Forms heptanediols and other alcohols.

  • Substitution: Results in the formation of various substituted heptanediones.

Scientific Research Applications

Organic Synthesis

Applications in Synthesis:

  • Precursor for Other Compounds: 3,5-Heptanedione is utilized as a precursor in the synthesis of various organic compounds such as pyrazole derivatives and other diketones. It serves as a key intermediate in the preparation of pharmaceuticals and agrochemicals .
  • Ligand for Metal Complexes: The compound acts as an effective ligand in coordination chemistry. For instance, it has been used to form stable complexes with transition metals, which are essential in catalysis .

Case Study:
In a study focusing on the synthesis of α-aryl-β-diketones, this compound was employed successfully to yield desired products with high selectivity and yield .

Drug Delivery Systems

Nanocarrier Development:
this compound has been investigated for its role in drug delivery systems. Research demonstrated its effectiveness when used to enhance the solubility of hydrophobic drugs like curcumin through coordination interactions with phenylboronic acid (PBA). This method resulted in improved loading capacity and pH-responsive release profiles for therapeutic applications .

Case Study:
A study developed a core-shell nanoconstruct using this compound as a model compound to demonstrate enhanced drug solubilization strategies for cancer therapeutics. The findings indicated significant improvements in bioavailability and therapeutic efficacy in both cellular and animal models .

Material Science

Applications in Coatings and Polymers:
The compound is also used in formulating advanced materials such as coatings where it contributes to enhanced properties like thermal stability and adhesion. Its ability to act as a stabilizer or modifier in polymer matrices makes it valuable for developing high-performance materials .

Case Study:
Research involving the incorporation of this compound into polymeric systems revealed improvements in mechanical properties and resistance to environmental degradation, highlighting its potential in industrial applications .

Analytical Chemistry

Use as a Derivatizing Agent:
In analytical chemistry, this compound is employed as a derivatizing agent for the detection of specific analytes through techniques such as gas chromatography (GC) and mass spectrometry (MS). Its ability to form stable derivatives enhances the sensitivity and specificity of analytical methods.

Case Study:
A study demonstrated the effectiveness of this compound in enhancing the detection limits of certain volatile compounds when analyzed via GC-MS, showcasing its utility in environmental monitoring and food safety assessments .

Mechanism of Action

3,5-Heptanedione is compared to other similar compounds, such as 2,2,6,6-tetramethyl-3,5-heptanedione and 1,3-diphenyl-1,3-propanedione. These compounds share structural similarities but differ in their chemical properties and applications. The uniqueness of this compound lies in its specific reactivity and versatility in various chemical processes.

Comparison with Similar Compounds

Structural and Electronic Properties

The substituents on β-diketones significantly influence their reactivity, enol content, and coordination chemistry. Below is a comparative analysis of 3,5-heptanedione derivatives:

Compound Name Molecular Formula Substituents Enol Content (%) pKa (H₂O) Key Features
This compound C₇H₁₂O₂ None 76 3.18 Baseline β-diketone, moderate enolization .
2,6-Dimethyl-3,5-heptanedione C₉H₁₆O₂ Methyl groups at 2,6 88 3.57 Increased steric bulk; higher enol content than parent .
2,2,6,6-Tetramethyl-3,5-heptanedione C₁₁H₂₀O₂ Methyl groups at 2,2,6,6 96 3.74 High enol content; stabilizes metal complexes .
1,1,1,2,2-Pentafluoro-6,6-dimethyl-3,5-heptanedione C₉H₁₀F₅O₂ Fluorine at 1,1,1,2,2; methyl at 6,6 N/A N/A Electron-withdrawing F groups enhance volatility for GC separations .

Key Observations :

  • Enol Content: Methyl substituents increase enol tautomer prevalence due to steric hindrance and resonance stabilization. For example, 2,2,6,6-tetramethyl-3,5-heptanedione achieves 96% enol content, compared to 76% for the unsubstituted parent .
  • Acidity: Methyl groups slightly raise pKa (e.g., 3.74 for the tetramethyl derivative vs. 3.18 for the parent), reducing proton availability for keto-enol tautomerism .

Coordination Chemistry and Metal Chelation

  • 2,2,6,6-Tetramethyl-3,5-heptanedione : Forms stable complexes with rare-earth metals (e.g., Ce, Eu) and transition metals (e.g., V, Ti). The bulky methyl groups prevent ligand dissociation, making it ideal for ALD/MLD processes .
    • Example: [Bis(2,2,6,6-tetramethyl-3,5-heptanedione)(imidazol)oxovanadium(IV)] exhibits antidiabetic activity by suppressing PTP-1B enzyme overexpression .
  • 1,1,1,2,2-Pentafluoro-6,6-dimethyl-3,5-heptanedione : Fluorination increases volatility, enabling rapid separation of 7- and 9-coordinated metal complexes via gas chromatography .

Physical and Analytical Properties

Property This compound 2,2,6,6-Tetramethyl Derivative Fluorinated Derivative
Boiling Point ~150°C (est.) 72–73°C (6 mmHg) N/A
Solubility Moderate in DMF Low in polar solvents High volatility
GC Application Limited ECD enhancement via acylation Enhanced separation
  • The tetramethyl derivative’s low solubility in polar solvents (e.g., water) necessitates organic solvents like n-hexane for synthesis .
  • Fluorinated derivatives are prioritized in GC-ICP-MS for isotopic analysis due to their thermal stability .

Biological Activity

3,5-Heptanedione is a β-diketone compound with significant biological activity. This article provides a comprehensive overview of its biological properties, including antimicrobial effects, potential applications in medicinal chemistry, and structural studies that inform its reactivity and interactions.

Chemical Structure and Properties

This compound (C7H12O2) exhibits a diketone structure characterized by two carbonyl groups. Its ability to exist in keto and enol forms influences its reactivity and biological interactions. The equilibrium between these forms is crucial for understanding its biological activity.

Table 1: Chemical Shifts of this compound

FormChemical Shift (ppm)
Diketo3.66
Enol5.66
OH15.04
% Enol76

This table summarizes the NMR chemical shifts associated with the different forms of this compound, indicating its predominant enol form in solution .

Antimicrobial Properties

Research indicates that diketones, including this compound, possess antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents.

  • Case Study : A study on the antimicrobial activity of various diketones found that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Activity

Emerging research highlights the potential anticancer properties of β-diketones.

  • Study Findings : In a docking study involving various β-diketones, including derivatives of this compound, researchers identified promising interactions with proteins involved in cancer pathways. The keto-enol tautomerism was found to enhance binding affinity to target proteins, suggesting a pathway for anticancer drug development .

Structural Studies

Understanding the structural characteristics of this compound aids in elucidating its biological activity.

  • NMR Studies : Nuclear Magnetic Resonance (NMR) studies have shown that the tautomeric forms of diketones can significantly influence their biological interactions. The slow interconversion between the enol and keto forms allows for the observation of both states under NMR conditions .
  • Computational Studies : Density Functional Theory (DFT) has been employed to investigate the electronic properties of this compound. These studies reveal how structural modifications can alter its reactivity and biological profile.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,5-Heptanedione and its derivatives?

  • Methodology : A common method involves the condensation of ethyl propionate with methyl ethyl ketone in the presence of sodamide (NaNH₂) under anhydrous conditions. This reaction proceeds via enolate formation, followed by nucleophilic acyl substitution. Reaction progress should be monitored using 1^1H NMR to track the disappearance of starting materials and identify intermediates . For derivatives like 2,2,6,6-tetramethyl-3,5-heptanedione, alkylation of the diketone with tert-butyl halides under basic conditions is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • Infrared (IR) Spectroscopy : Analyze the carbonyl stretching vibrations (C=OC=O) at ~1710–1740 cm⁻¹ and enolic OHO-H stretches (if tautomerism occurs) at ~2500–3300 cm⁻¹. Use a 7% CHCl₃ solution for IR analysis to minimize solvent interference .
  • 1^1H NMR : Key signals include methyl groups (δ 0.8–1.2 ppm), methylene protons adjacent to carbonyls (δ 2.0–2.5 ppm), and enolic protons (δ 5.2–5.3 ppm). Ensure deuteration of solvents (e.g., CDCl₃) to avoid signal overlap .

Q. How should solubility challenges of this compound be addressed in experimental workflows?

  • Methodology : Due to its hydrophobic tert-butyl substituents, this compound exhibits poor solubility in polar solvents. Use chlorinated solvents (e.g., CHCl₃) or toluene for dissolution. For reactions requiring polar media, pre-dissolve the compound in a minimal volume of CHCl₃ before adding to the reaction mixture. Store under anhydrous conditions to prevent hydrolysis .

Advanced Research Questions

Q. How can contradictory NMR data during ligand synthesis with this compound be resolved?

  • Methodology : Contradictions often arise from keto-enol tautomerism or incomplete ligand isolation. Monitor reactions in real-time using 1^1H NMR to identify tautomeric equilibria (e.g., δ 3.16 ppm for keto-form methylene vs. δ 5.26 ppm for enolic protons). Purify ligands via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via high-resolution mass spectrometry (HRMS) .

Q. What strategies optimize this compound’s use in GC derivatization for enhanced electron capture detection (ECD)?

  • Methodology : Utilize acylation reactions to derivatize compounds with active hydrogens (-OH, -NH). The electron-withdrawing carbonyl groups in this compound enhance ECD sensitivity. Optimize reaction conditions (e.g., 60°C, 30 min) with a 2:1 molar ratio of derivatizing agent to analyte. Validate derivative stability via GC-MS fragmentation patterns .

Q. How do computational models enhance surface adsorption studies of this compound on Si(100)-2x1 surfaces?

  • Methodology : Combine experimental data (e.g., XPS, FTIR) with density functional theory (DFT) simulations to map adsorption geometries. Focus on diketone coordination modes (e.g., chelating vs. bridging) and charge transfer mechanisms. Validate models by comparing simulated IR spectra (C=O stretching frequencies) with experimental data .

Q. What experimental controls are critical for reproducible synthesis of α-aryl-β-diketones using this compound?

  • Methodology : Ensure strict control of reaction temperature (70–80°C) and argon atmosphere to prevent oxidation. Use catalytic Cu(I) salts to facilitate aryl coupling. Monitor reaction progress via TLC (silica gel, UV visualization) and isolate products via recrystallization from ethanol/water mixtures .

Q. Data Analysis & Contradiction Management

Q. How should researchers address discrepancies in reported boiling points of this compound derivatives?

  • Methodology : Variations in boiling points (e.g., 72–73°C at 6 mmHg vs. 104°C at 34 mmHg) arise from differences in pressure calibration or purity. Use a calibrated manostat during distillation and validate purity via GC-MS. Cross-reference data with authoritative databases (e.g., NIST Chemistry WebBook) .

Q. What statistical approaches are recommended for analyzing spectroscopic data reproducibility?

  • Methodology : Apply principal component analysis (PCA) to IR or NMR datasets to identify outliers. Use Student’s t-test (p < 0.05) to compare peak intensity variances between batches. Report uncertainties with ±2σ confidence intervals for quantitative measurements .

Properties

IUPAC Name

heptane-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H12O2/c1-3-6(8)5-7(9)4-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCTVLNZTFDPDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1064669
Record name 3,5-Heptanedione
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Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7424-54-6
Record name 3,5-Heptanedione
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Record name 3,5-Heptanedione
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Record name Heptane-3,5-dione
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Synthesis routes and methods I

Procedure details

4{2-[2-(2-Chloro-4-methoxyphenoxy)ethoxy]ethyl}-3,5-heptane-dione [I; Ar is 2-Cl-4-CH3OC6H3, Alk is (CH2)2O(CH2)2, R and R' are CH3CH2CO] was prepared from 65.1 g. of the iodide from part (b) and the lithium salt derived from 41.0 g. of 3,5-heptanedione to give 12.1 g. of product, b.p. 168°-172° C. (0.005 mm.).
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4{2-[2-(2-Chloro-4-methoxyphenoxy)ethoxy]ethyl}-3,5-heptane-dione
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Synthesis routes and methods II

Procedure details

4-{2-[2-(2-Chloro-4-methoxyphenoxy)ethoxy]ethyl}-3,5-heptanedione [I; Ar is 2Cl-4-CH3OC6H3, Alk is (CH2)2O(CH2)2, R and R' are CH3CH2CO] was prepared from 65.1 g. of the iodide from part (b) and the lithium salt derived from 41.0 g. of 3,5-heptanedione to give 12.1 g. of product, b.p. 168°-172° C. (0.005 mm.).
Name
4-{2-[2-(2-Chloro-4-methoxyphenoxy)ethoxy]ethyl}-3,5-heptanedione
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(Diethylamino)ethyl methanesulfonate
2-(Diethylamino)ethyl methanesulfonate
3,5-Heptanedione
2-(Diethylamino)ethyl methanesulfonate
2-(Diethylamino)ethyl methanesulfonate
3,5-Heptanedione
2-(Diethylamino)ethyl methanesulfonate
2-(Diethylamino)ethyl methanesulfonate
3,5-Heptanedione
2-(Diethylamino)ethyl methanesulfonate
3,5-Heptanedione
2-(Diethylamino)ethyl methanesulfonate
2-(Diethylamino)ethyl methanesulfonate
3,5-Heptanedione
2-(Diethylamino)ethyl methanesulfonate
2-(Diethylamino)ethyl methanesulfonate
3,5-Heptanedione

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